molecular formula C21H18N2O3 B2459126 5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-33-9

5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2459126
CAS No.: 899746-33-9
M. Wt: 346.386
InChI Key: ZXSMGQXTMYIIMY-UHFFFAOYSA-N
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Description

This tricyclic heterocyclic compound features a fused pyrazolo[1,5-c][1,3]oxazine core with a furan-2-yl group at position 5, a methoxy group at position 7, and a phenyl group at position 2. Its structural complexity and diverse substitution pattern make it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in enzyme inhibition and receptor modulation . The methoxy and furan substituents are critical for modulating electronic and steric properties, influencing bioavailability and target engagement .

Properties

IUPAC Name

5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-24-18-10-5-9-15-17-13-16(14-7-3-2-4-8-14)22-23(17)21(26-20(15)18)19-11-6-12-25-19/h2-12,17,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSMGQXTMYIIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is C22H20N2O3C_{22}H_{20}N_{2}O_{3}. It features a fused bicyclic structure that includes a pyrazole and an oxazine moiety, along with a furan and a methoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential interactions with biological targets .

Biological Activities

Research indicates that compounds similar to 5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit a range of biological activities:

Anticancer Activity:
Preliminary studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines. Some derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .

Mechanisms of Action:
The anticancer activity is often linked to the inhibition of key enzymes involved in cancer cell proliferation. For example, molecular docking studies suggest that these compounds can interact with TrKA (tropomyosin receptor kinase A) enzymes, leading to apoptosis in cancer cells . Additionally, some studies highlight their ability to induce cell cycle arrest at specific phases (e.g., G2/M phase) .

Anti-inflammatory Properties:
Similar pyrazole derivatives have been reported to possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling . The presence of the furan and methoxy groups may enhance this activity by improving solubility and bioavailability.

Synthesis

The synthesis of 5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can be achieved through various methods involving the reaction of pyrazole derivatives with oxazine precursors. The synthetic pathways are crucial for producing derivatives that may exhibit enhanced biological activities .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine, it is useful to compare it with other structurally related compounds:

Compound NameStructureUnique Features
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazineStructureExhibits strong PDE4B inhibition
2-Pyridyl-substituted oxazinesStructureKnown for significant pharmacological activity
4-Methylthio-substituted pyrazolesStructureDemonstrated anti-inflammatory properties

The combination of the furan and methoxy groups along with the benzo[e]pyrazole framework in this compound may contribute to distinct biological activities not observed in other similar compounds .

Case Studies and Research Findings

Several studies have focused on the anticancer activity of pyrazole derivatives similar to 5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine. For example:

Study on Anticancer Activity:
A recent study synthesized several pyrazolo derivatives and evaluated their cytotoxic effects against MCF7 and HepG2 cell lines. The results indicated that certain derivatives exhibited potent activity with IC50 values as low as 0.59 µM for MCF7 cells .

Molecular Docking Studies:
Molecular docking simulations have shown promising interactions between these compounds and key enzymes like TrKA. This suggests potential mechanisms through which these compounds exert their anticancer effects .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact effectively with microbial targets.
Biological ActivityTarget OrganismsMechanism
AntibacterialE. coli, S. aureusDisruption of cell wall synthesis
AntifungalCandida albicansInhibition of fungal cell growth

Pharmacological Applications

The compound's unique structure suggests potential applications in various pharmacological domains:

  • Anti-inflammatory Agents : Similar compounds have shown promise in reducing inflammation through the inhibition of specific enzymes involved in inflammatory pathways.
  • CNS Activity : Given the presence of the pyrazole moiety, there is potential for neuropharmacological applications, including anxiolytic or antidepressant effects.
  • Cancer Research : The compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

  • A study on pyrazole derivatives indicated significant antimicrobial activity when tested against various bacterial strains using disc diffusion methods. The results suggested that structural modifications could enhance efficacy against resistant strains .
  • Another investigation focused on the molecular docking studies of similar compounds revealed strong interactions with target proteins involved in inflammation and cancer pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

  • Pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-ones (e.g., compound 6k ):

    • Key Difference : A ketone replaces the furan-2-yl group at position 4.
    • Impact : Derivatives with 7-methoxy or 9-halogen substitutions (e.g., 6a , 6c , 6g ) exhibit potent butyrylcholinesterase (BuChE) inhibition (IC50 = 1.06–1.63 mM), suggesting that electron-withdrawing groups at position 7 enhance activity .
    • Comparison : The methoxy group in the target compound may similarly enhance metabolic stability compared to halogenated analogs .
  • Pyrazolo-triazolo-pyrimidines (e.g., CGS15943, SCH 58261): Key Difference: A triazolo-pyrimidine ring replaces the oxazine moiety. Impact: The furan-2-yl group in CGS15943 and SCH 58261 contributes to adenosine A3 receptor antagonism (Ki < 10 nM), highlighting the furan’s role in π-π stacking interactions . Comparison: The target compound’s furan-2-yl group may similarly enhance receptor binding, though its oxazine core likely alters pharmacokinetic profiles .

Substituent Effects

  • Position 2 (Phenyl vs. Other Aryl Groups): Evidence: Derivatives with 4-fluorophenyl (e.g., 2-(4-fluorophenyl)-5-(4-methylphenyl)-...) or naphthyl groups (e.g., 303060-40-4) show improved lipophilicity and antimicrobial activity (MIC = 50–250 μg/mL) .
  • Position 5 (Furan-2-yl vs. Halogen/Aryl): Evidence: Bromo- or nitro-substituted analogs (e.g., 799779-27-4) exhibit reduced solubility but increased electrophilicity, impacting reactivity in nucleophilic environments .
  • Position 7 (Methoxy vs. Halogen/Acyl) :

    • Evidence : 7-Halogen derivatives (e.g., 6a , 6c ) show stronger BuChE inhibition than 7-methoxy analogs, likely due to increased electronegativity .
    • Comparison : The target compound’s 7-methoxy group may reduce toxicity while maintaining moderate enzyme affinity .

Preparation Methods

Knoevenagel Condensation and Michael Addition

The benzo[e]pyrazolo[1,5-c]oxazine scaffold can be constructed via a one-pot multicomponent reaction involving 2-hydroxy-1,4-naphthoquinone derivatives, aromatic aldehydes, and aminopyrazoles. For instance, a reactive methylene quinone intermediate forms via Knoevenagel condensation between an aldehyde and a naphthoquinone derivative, followed by Michael addition of a 5-aminopyrazole nucleophile. Cyclization and dehydration yield the dihydropyridine system, which is further functionalized to introduce the furan and methoxy groups.

Key Conditions :

  • Catalyst : Base-mediated (e.g., KOH or L-proline).
  • Solvent : Acetonitrile/water or ethanol.
  • Yield : 60–85% for analogous systems.

Heterocyclization of o-Nitroheterocyclic Aldehydes

N,N-Bond Forming Cyclization

A pivotal method involves the base-mediated heterocyclization of o-nitroheterocyclic aldehydes. For example, 7-methoxy-2-phenylbenzo[e]pyrazolo[1,5-c]oxazine derivatives are synthesized by treating o-nitrobenzaldehyde precursors with alcohols (e.g., MeOH or PrOH) under basic conditions, inducing N,N-bond formation. The methoxy group is introduced via alkoxy-substituted aldehydes, while the furan-2-yl moiety is appended post-cyclization via Suzuki coupling.

Optimization Insights :

  • Temperature : Room temperature for pyrido/quinolino-fused variants.
  • Byproduct Mitigation : Use of PrOH suppresses indazolone formation.
  • Yield Range : 35–88% for related compounds.

Suzuki-Miyaura Cross-Coupling for Furan Incorporation

Boronic Acid Coupling

The furan-2-yl group is introduced via Suzuki-Miyaura cross-coupling between iodobenzene intermediates and (5-formylfuran-2-yl)boronic acid. This step is critical for functionalizing the pyrazolo-oxazine core at position 5.

Representative Protocol :

  • Substrate : 7-Methoxy-2-phenylbenzo[e]pyrazolo[1,5-c]oxazine-5-iodide.
  • Catalyst : Pd(PPh₃)₂Cl₂.
  • Base : Na₂CO₃.
  • Solvent : MeCN/H₂O (1:1).
  • Yield : 82–93%.

Tandem Palladium-Catalyzed Oxidative Coupling

One-Pot Oxidative Annulation

A tandem palladium-catalyzed reaction constructs the benzo-fused system through oxidative coupling of furan-containing precursors with aryl halides. This method efficiently assembles the pyrazolo-oxazine core while introducing substituents in a single pot.

Reaction Parameters :

  • Catalyst : Pd(OAc)₂ with ligands (e.g., PPh₃).
  • Oxidant : Cu(OAc)₂.
  • Solvent : DMF at 100°C.
  • Yield : 70–80% for analogous ethoxy derivatives.

Post-Functionalization: O-Methylation

Etherification of Hydroxy Intermediates

The 7-methoxy group is introduced via O-methylation of a hydroxy precursor using methyl iodide or dimethyl sulfate under basic conditions.

Typical Conditions :

  • Base : K₂CO₃.
  • Solvent : Acetone or DMF.
  • Yield : >90%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Multicomponent Reaction Knoevenagel/Michael/cyclization 60–85 One-pot, atom-economical Limited substrate scope
Heterocyclization N,N-bond formation 35–88 Versatile for fused systems Byproduct formation risks
Suzuki Coupling Cross-coupling 82–93 Precise furan incorporation Requires pre-functionalized iodide
Tandem Oxidative Coupling Pd-catalyzed annulation 70–80 Efficient core construction High catalyst loading

Mechanistic Considerations

Role of Base in Heterocyclization

In N,N-bond forming reactions, bases like KOH deprotonate the o-nitroarylmethylamine intermediate, facilitating nucleophilic attack and cyclization. Solvent polarity critically affects reaction pathways; for example, PrOH minimizes indazolone byproducts compared to MeOH.

Electronic Effects in Cross-Coupling

Electron-withdrawing groups on the aryl iodide enhance oxidative addition rates in Suzuki couplings, improving yields for furan-containing derivatives.

Q & A

Q. What are the established synthetic routes for 5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
  • Cyclocondensation : Reaction of 5-aminopyrazole precursors with furan-2-yl-containing ketones or aldehydes (e.g., sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate) under reflux in polar aprotic solvents (e.g., DMF or dioxane) .
  • Methoxy Group Introduction : Methoxylation via demethylation using BBr₃ in CH₂Cl₂, followed by quenching with MeOH .
  • Purification : Flash chromatography with gradients of EtOAc/light petroleum (3:7) and recrystallization from ethanol or dioxane .
    Example Reaction :
StepReagents/ConditionsYieldReference
CyclocondensationSodium enolate + 5-aminopyrazole, DMF, 12 h reflux65–70%
DemethylationBBr₃ in CH₂Cl₂, RT, 4 h86%

Q. How is the compound structurally characterized to confirm regiochemistry and purity?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.89 ppm, furan protons at δ 6.3–7.4 ppm), IR (C=O stretch ~1650 cm⁻¹), and HRMS (e.g., [M+H]+ calcd. 254.1042, found 254.1039) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against calculated values (e.g., C 61.65%, H 4.38%, N 27.65%) .
  • X-ray Diffraction : Resolves ambiguities in fused-ring systems (e.g., pyrazolo-oxazine vs. pyrazolo-pyrimidine) .

Q. What in vitro assays are used to evaluate its pharmacological potential?

  • Methodological Answer :
  • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Receptor Binding : Radioligand displacement assays (e.g., A₂A adenosine receptor binding using [³H]ZM241385) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Methodological Answer :
  • Solvent Optimization : Replace dioxane with PEG-400 to improve solubility and reduce reaction time (e.g., 20% yield increase) .
  • Catalysis : Palladium-catalyzed reductive cyclization with formic acid as a CO surrogate enhances regioselectivity .
  • Microwave Assistance : Reduces reaction time (e.g., 6 h → 30 min) while maintaining yields >70% .

Q. How are contradictions in spectral data resolved (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Dynamic NMR : Detects tautomerism (e.g., keto-enol equilibria) by variable-temperature ¹H NMR .
  • DFT Calculations : Compare computed vs. experimental ¹³C chemical shifts to validate crystal structures .
    Example : A 0.3 ppm discrepancy in pyrazoline-H signals was resolved by confirming hydrogen bonding via X-ray .

Q. What mechanistic insights exist for its bioactivity (e.g., anticonvulsant vs. receptor antagonism)?

  • Methodological Answer :
  • Molecular Docking : Predict interactions with GABA_A receptors (e.g., hydrophobic binding to β3-subunit) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethoxy derivatives) in hepatic microsomes .

Q. How does the furan-2-yl substituent influence electronic properties and reactivity?

  • Methodological Answer :
  • Hammett Analysis : σₚ values indicate electron-donating effects (+M), enhancing nucleophilic aromatic substitution .
  • Cyclic Voltammetry : Redox potentials show furan stabilizes radical intermediates (E₁/2 = −1.2 V vs. Ag/AgCl) .

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